molecular formula C15H13Cl2NO3S B2433523 4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 338747-53-8

4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2433523
CAS No.: 338747-53-8
M. Wt: 358.23
InChI Key: WBKXXFSSXNQMPW-UHFFFAOYSA-N
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Description

4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 3-methyl-2-aminophenol.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.

    Procedure: The 2,5-dichlorobenzenesulfonyl chloride is reacted with 3-methyl-2-aminophenol in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the benzoxazine ring.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Automation: Integrating automated systems for precise control over reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like triethylamine or pyridine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of high-performance materials, such as thermosetting resins and coatings.

Mechanism of Action

The mechanism of action of 4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 4-[(2,5-difluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 4-[(2,5-dimethylphenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,5-dichlorophenyl)sulfonyl-3-methyl-2,3-dihydro-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-10-9-21-14-5-3-2-4-13(14)18(10)22(19,20)15-8-11(16)6-7-12(15)17/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKXXFSSXNQMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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